5-(4-Formylphenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups and a phenolic hydroxyl group
Mechanism of Action
Target of Action
Similar compounds like 4-formylphenylboronic acid have been found to act as stabilizers and inhibitors for enzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent bonding . The compound may induce changes in the target’s structure or function, affecting its activity.
Biochemical Pathways
Similar compounds have been found to be involved in various organic transformations . These transformations could potentially affect downstream biochemical pathways, leading to changes in cellular processes.
Result of Action
Based on the properties of similar compounds, it can be inferred that it may influence cellular processes by interacting with specific targets, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 5-(4-Formylphenyl)-2-formylphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with this compound. For instance, covalent organic frameworks (COFs), which are similar structures, have been found to act as nanoreactors, providing a proper environment for reactants to interact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring . The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the phenolic compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)-2-carboxyphenol.
Reduction: 5-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol.
Substitution: 5-(4-Nitrophenyl)-2-nitrophenol (nitration product).
Scientific Research Applications
5-(4-Formylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 5-(4-Formylphenyl)barbituric acid
Comparison
Compared to similar compounds, 5-(4-Formylphenyl)-2-formylphenol is unique due to the presence of both formyl and phenolic hydroxyl groups on the same molecule. This dual functionality allows for a wider range of chemical reactions and applications. For example, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in Suzuki-Miyaura coupling reactions, this compound can participate in both electrophilic aromatic substitution and nucleophilic addition reactions .
Properties
IUPAC Name |
4-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYWILPDWAYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685053 |
Source
|
Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-12-4 |
Source
|
Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.